![molecular formula C21H20N4O B7694164 N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694164.png)
N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are nitrogen-containing heterocycles and are among the most important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyrazoloquinolines has been achieved through various methods. One such method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method involves a sequential opening/closing cascade reaction and provides the desired products with moderate to good yields . Another method involves the Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazoloquinolines include condensation, hydrolysis, cyclization, and substitution . These reactions yield the final compound with good yield under a tetrahydrofuran solvent medium .Wirkmechanismus
Target of Action
It is known that this class of compounds, 1h-pyrazolo[3,4-b]quinolines, has been studied for their photophysical and biological properties .
Mode of Action
It is known that the structure of 1h-pyrazolo[3,4-b]quinolines can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Biochemical Pathways
It is known that 1h-pyrazolo[3,4-b]quinolines have been used as potential fluorescent sensors and biologically active compounds .
Result of Action
It is known that 1h-pyrazolo[3,4-b]quinolines have been studied for their potential as fluorescent sensors and biologically active compounds .
Vorteile Und Einschränkungen Für Laborexperimente
N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has several advantages for lab experiments, including its stability and solubility in various solvents. This compound is also relatively easy to synthesize using various methods. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
For the study of N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide include the development of this compound derivatives, the study of this compound in combination with other agents, and the exploration of its potential use in the treatment of other diseases.
Synthesemethoden
N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been synthesized using various methods, including one-pot synthesis, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The one-pot synthesis involves the reaction of 7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid with benzoyl chloride in the presence of a base. The Suzuki-Miyaura coupling method involves the reaction of 7-bromo-1-propyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid with phenylboronic acid in the presence of a palladium catalyst. The Buchwald-Hartwig amination method involves the reaction of 7-bromo-1-propyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid with aniline in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. This compound has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been studied for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-3-11-25-20-17(13-16-10-9-14(2)12-18(16)22-20)19(24-25)23-21(26)15-7-5-4-6-8-15/h4-10,12-13H,3,11H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIJSYYGQGGHEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

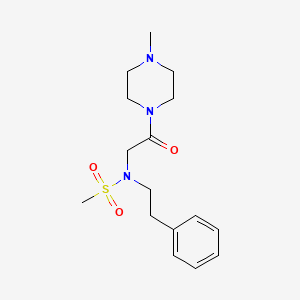
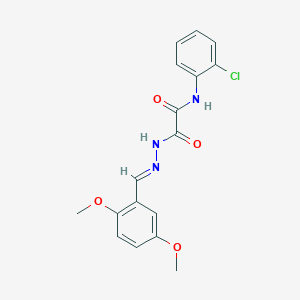


![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7694119.png)

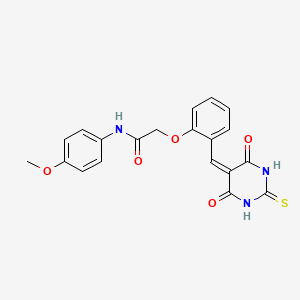

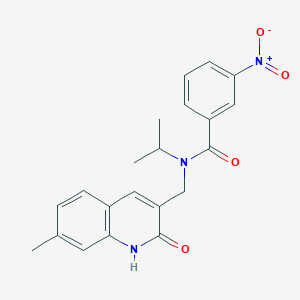
![3-(3-methoxyphenyl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694172.png)

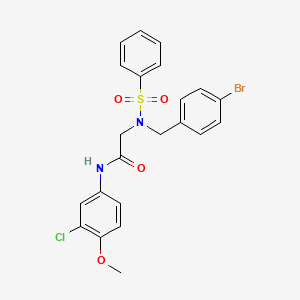
![2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B7694192.png)
![2-(4-methoxyphenyl)-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7694196.png)